molecular formula C13H13Cl2NO B1447022 3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride CAS No. 1803605-62-0

3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride

Cat. No. B1447022
M. Wt: 270.15 g/mol
InChI Key: RSRPIISXAQTCMU-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the linear formula C12H12ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride is represented by the linear formula C12H12ClNO . The molecular weight of this compound is 221.689 .


Physical And Chemical Properties Analysis

3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride appears as a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble .

Scientific Research Applications

Synthesis of Complex Compounds

3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride is utilized in the synthesis of various complex organic compounds. For example, it's used in synthesizing pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate, a compound whose synthesis involves esterification and etherification processes under specific reaction temperatures and times (Wang Xiu-jian, 2009).

Material for Coordination Polymers

It's also a precursor for aromatic carboxylic acids like 3,5-bis(benzyloxy)benzoic acid. These acids are vital in creating lanthanide-based coordination polymers, which are assessed for their spectroscopic and photophysical properties. Such polymers have applications in material science due to their structural uniqueness and potential in light harvesting (S. Sivakumar et al., 2011).

Applications in Pharmaceutical and Chemical Research

Intermediate in Drug Synthesis

The compound serves as an intermediate in the synthesis of pharmaceuticals. For instance, it's involved in the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a critical intermediate in producing Dexlansoprazole, a medication for gastric acid-related diseases. The synthesis process emphasizes green metrics, ensuring minimal waste generation (Rohidas Gilbile et al., 2017).

Catalysis in Chemical Reactions

Moreover, derivatives of this compound, like 4-(N,N-Dimethylamino)pyridine hydrochloride, have shown to catalyze acylation reactions of inert alcohols and phenols effectively. Understanding the reaction mechanism of such catalysis expands the scope of its applications in synthetic organic chemistry (Zhihui Liu et al., 2014).

Safety And Hazards

Exposure to this compound can cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . It is harmful if swallowed, inhaled, or absorbed through the skin . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

properties

IUPAC Name

3-(chloromethyl)-5-phenylmethoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-7-12-6-13(9-15-8-12)16-10-11-4-2-1-3-5-11;/h1-6,8-9H,7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRPIISXAQTCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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